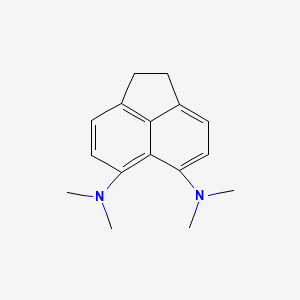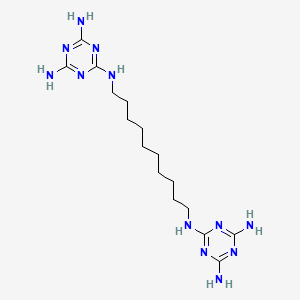
N~2~,N~2'~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a decane chain linking two triazine rings, each substituted with three amino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include refluxing in solvents like 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . This method allows for the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines in reasonable yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nucleophilic substitution reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazine derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential antitumor and antimicrobial properties.
Industry: Used in the production of herbicides and polymer photostabilizers.
Wirkmechanismus
The mechanism of action for N2,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, with significant biological activity.
Uniqueness
N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) is unique due to its decane linker, which imparts specific physical and chemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it distinct from other triazine derivatives .
Eigenschaften
CAS-Nummer |
78326-99-5 |
|---|---|
Molekularformel |
C16H30N12 |
Molekulargewicht |
390.49 g/mol |
IUPAC-Name |
2-N-[10-[(4,6-diamino-1,3,5-triazin-2-yl)amino]decyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C16H30N12/c17-11-23-12(18)26-15(25-11)21-9-7-5-3-1-2-4-6-8-10-22-16-27-13(19)24-14(20)28-16/h1-10H2,(H5,17,18,21,23,25,26)(H5,19,20,22,24,27,28) |
InChI-Schlüssel |
XHFOXACKHBOLCX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCNC1=NC(=NC(=N1)N)N)CCCCNC2=NC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)


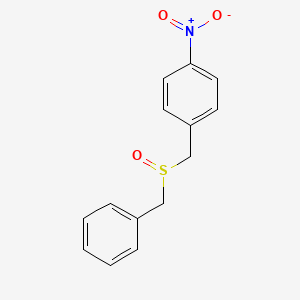
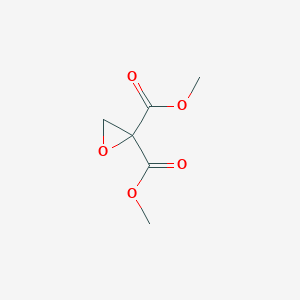

![2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide](/img/structure/B14443834.png)
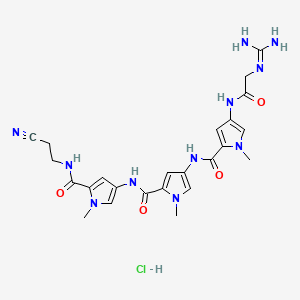
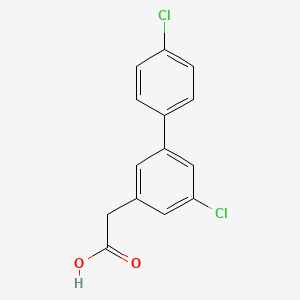
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)

